molecular formula C14H11ClO3 B094177 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 15485-64-0

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B094177
CAS RN: 15485-64-0
M. Wt: 262.69 g/mol
InChI Key: OOSNDHMLIFRVBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (2-CPE) is a synthetic phenolic compound belonging to the family of phenylpropanoids. It is a common intermediate in the synthesis of a variety of organic compounds and is widely used in the fields of medicinal chemistry, biochemistry, and drug discovery. 2-CPE has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

Photothermal Therapy

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone: has potential applications in photothermal therapy. This compound can be engineered to optimize intramolecular charge transfer interactions, which are crucial for photothermal conversion . Such compounds can absorb near-infrared light and convert it into heat, potentially being used to target and destroy cancer cells with minimal damage to surrounding healthy tissue.

Photocatalytic CO2 Reduction

The compound’s structure, which includes a chlorophenyl group, might be modified to improve the photocatalytic performance of metal–organic frameworks for CO2 conversion . By enhancing the electron-donating nature, it could facilitate CO2 binding affinity and promote the conversion of CO2 to valuable chemicals like CO, contributing to greenhouse gas reduction and chemical synthesis.

Molecular Engineering

This compound can serve as a building block in molecular engineering. By varying the number and position of donor groups, researchers can control the compound’s electronic properties . This allows for the creation of new materials with tailored characteristics for specific applications, such as sensors or responsive materials.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSNDHMLIFRVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342977
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

CAS RN

15485-64-0
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of resorcinol (100 g, 0.908 mol), 4-chlorophenylacetic acid (170 g, 0.999 mol) and boron trifluoride etherate is stirred mechanically at 85° C. for 1.75 h. The dark red-brown reaction mixture is allowed to cool to room temperature and then poured slowly into aqueous sodium acetate (1 l, 30% w/v). The suspension is stirred overnight at room temperature. The orange brown precipitate is removed by filtration, dried in vacuo and then triturated with isopropyl ether/hexane (1:9) to give a yellow solid. This solid is washed with hexane and dried in vacuo to provide the title compound. A further three crops of material are obtained from the sodium acetate work-up mixture.
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100 g
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1 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of reacting 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal?

A1: The reaction of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) offers a versatile synthetic route to various heterocyclic compounds. [, ] This reaction allows for the preparation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a significant compound containing the chromone moiety often found in biologically active molecules. [, ] Furthermore, this reaction can yield both N,O- and N,N-heterocycles, highlighting its utility in accessing diverse chemical structures for further investigation. [, ]

Q2: What are the potential applications of the diverse heterocycles synthesized from 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone?

A2: The heterocyclic compounds synthesized through the reaction of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with DMF-DMA hold promise for various applications. While specific applications are not elaborated upon in the provided research, the presence of the chromone scaffold in 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one suggests potential biological activity. [, ] Moreover, the diversity of achievable N,O- and N,N-heterocycles opens avenues for exploring their use in medicinal chemistry, materials science, and other fields. Further research is crucial to elucidate the properties and potential applications of these synthesized compounds.

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